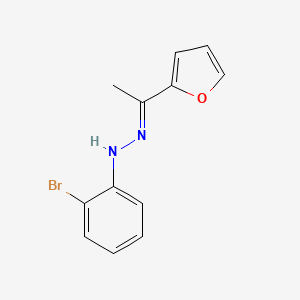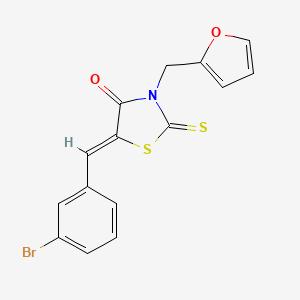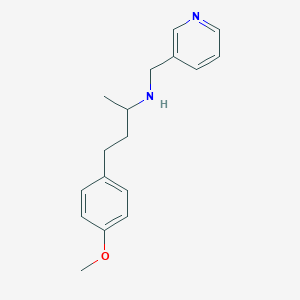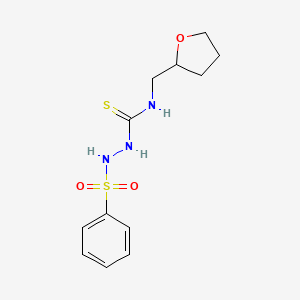
1-(2-furyl)ethanone (2-bromophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furyl)ethanone (2-bromophenyl)hydrazone, also known as FE-BH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazone derivative that is often used as a ligand for metal ions, and it has been shown to exhibit a range of interesting properties that make it a promising candidate for use in various research applications.
Mechanism of Action
The mechanism of action of 1-(2-furyl)ethanone (2-bromophenyl)hydrazone is not fully understood, but it is thought to involve the formation of metal complexes with the compound. These metal complexes may then interact with biological molecules, leading to the observed biological effects of 1-(2-furyl)ethanone (2-bromophenyl)hydrazone.
Biochemical and Physiological Effects
1-(2-furyl)ethanone (2-bromophenyl)hydrazone has been shown to exhibit a range of biochemical and physiological effects, including antimicrobial and antitumor activity. Additionally, 1-(2-furyl)ethanone (2-bromophenyl)hydrazone has been shown to exhibit antioxidant activity and to have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(2-furyl)ethanone (2-bromophenyl)hydrazone has several advantages for use in lab experiments, including its high purity and ease of synthesis. However, 1-(2-furyl)ethanone (2-bromophenyl)hydrazone also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several potential future directions for research on 1-(2-furyl)ethanone (2-bromophenyl)hydrazone, including further studies on its mechanism of action, its potential applications in drug development, and its use in the synthesis of novel materials. Additionally, research on the potential toxicity and environmental impact of 1-(2-furyl)ethanone (2-bromophenyl)hydrazone is needed to ensure its safe use in various applications.
Synthesis Methods
1-(2-furyl)ethanone (2-bromophenyl)hydrazone can be synthesized using a variety of methods, including the reaction of 2-bromobenzaldehyde with 2-furylketone in the presence of hydrazine hydrate. This method has been shown to be effective in producing high yields of 1-(2-furyl)ethanone (2-bromophenyl)hydrazone with good purity, making it a popular choice for researchers.
Scientific Research Applications
1-(2-furyl)ethanone (2-bromophenyl)hydrazone has been studied extensively for its potential applications in various scientific research fields, including chemistry, biology, and materials science. As a ligand for metal ions, 1-(2-furyl)ethanone (2-bromophenyl)hydrazone has been used in the synthesis of metal complexes for use in catalysis, sensing, and other applications. Additionally, 1-(2-furyl)ethanone (2-bromophenyl)hydrazone has been shown to exhibit antimicrobial and antitumor activity, making it a potential candidate for use in drug development.
properties
IUPAC Name |
2-bromo-N-[(E)-1-(furan-2-yl)ethylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-9(12-7-4-8-16-12)14-15-11-6-3-2-5-10(11)13/h2-8,15H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMDKLZWNURBAP-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1Br)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1Br)/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furyl)ethanone (2-bromophenyl)hydrazone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide](/img/structure/B6088253.png)
![N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B6088263.png)
![2-hydroxy-5-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B6088264.png)
![N-(4-chloro-2-methylphenyl)-3-[3-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6088275.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine](/img/structure/B6088281.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6088282.png)



![2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088315.png)
![4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-3-furanylmethyl)piperidine trifluoroacetate](/img/structure/B6088327.png)

![7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6088344.png)
